molecular formula C16H19NO6 B13497602 (S)-2-(((Allyloxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

(S)-2-(((Allyloxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

Cat. No.: B13497602
M. Wt: 321.32 g/mol
InChI Key: SJYKBQJNZWZJST-ZDUSSCGKSA-N
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Description

(2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, an oxo group, and a prop-2-en-1-yloxycarbonylamino group attached to a pentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through various organic reactions. One common synthetic route involves the use of benzyloxycarbonyl (Cbz) protection for the amino group, followed by the introduction of the prop-2-en-1-yloxycarbonyl group through esterification reactions. The final step often involves the deprotection of the Cbz group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the oxo group yields hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its structure allows for the investigation of enzyme specificity and activity.

Medicine

In medicine, (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has potential applications as a drug precursor. Its functional groups can be modified to create derivatives with therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can act as a substrate for oxidative enzymes, while the prop-2-en-1-yloxycarbonyl group can be recognized by esterases. These interactions can lead to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-5-(benzyloxy)-5-oxo-2-{[(methoxycarbonyl)amino}pentanoic acid: Similar structure but with a methoxycarbonyl group instead of a prop-2-en-1-yloxycarbonyl group.

    (2S)-5-(benzyloxy)-5-oxo-2-{[(ethoxycarbonyl)amino}pentanoic acid: Similar structure but with an ethoxycarbonyl group instead of a prop-2-en-1-yloxycarbonyl group.

Uniqueness

The uniqueness of (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid lies in its prop-2-en-1-yloxycarbonyl group, which provides distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

(2S)-5-oxo-5-phenylmethoxy-2-(prop-2-enoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C16H19NO6/c1-2-10-22-16(21)17-13(15(19)20)8-9-14(18)23-11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,17,21)(H,19,20)/t13-/m0/s1

InChI Key

SJYKBQJNZWZJST-ZDUSSCGKSA-N

Isomeric SMILES

C=CCOC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

C=CCOC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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